molecular formula C13H21N3O2 B2538939 Tert-butyl N-[3-(6-aminopyridin-2-YL)propyl]carbamate CAS No. 173273-33-1

Tert-butyl N-[3-(6-aminopyridin-2-YL)propyl]carbamate

Cat. No.: B2538939
CAS No.: 173273-33-1
M. Wt: 251.33
InChI Key: URPLPKQUUSBDLF-UHFFFAOYSA-N
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Description

Tert-butyl N-[3-(6-aminopyridin-2-yl)propyl]carbamate is a chemical compound with the molecular formula C13H21N3O2. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a tert-butyl carbamate group and an aminopyridine moiety, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[3-(6-aminopyridin-2-yl)propyl]carbamate typically involves the reaction of tert-butyl carbamate with 3-(6-aminopyridin-2-yl)propylamine. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or tetrahydrofuran, and a base, such as triethylamine, to facilitate the formation of the carbamate linkage .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often incorporating automated systems for precise control of reaction conditions. Purification steps, such as recrystallization or chromatography, are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[3-(6-aminopyridin-2-yl)propyl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl N-[3-(6-aminopyridin-2-yl)propyl]carbamate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential as a pharmaceutical intermediate and in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl N-[3-(6-aminopyridin-2-yl)propyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The aminopyridine moiety can bind to active sites, modulating the activity of the target protein. This interaction can lead to various biological effects, depending on the specific pathway involved .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl N-[3-(4-aminophenyl)propyl]carbamate
  • Tert-butyl N-[3-(1,2,3,4-tetrahydroquinolin-6-yl)propyl]carbamate
  • 3-(Boc-amino)-1-propanol

Uniqueness

Tert-butyl N-[3-(6-aminopyridin-2-yl)propyl]carbamate is unique due to the presence of the aminopyridine moiety, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds that may have different substituents or functional groups .

Properties

IUPAC Name

tert-butyl N-[3-(6-aminopyridin-2-yl)propyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O2/c1-13(2,3)18-12(17)15-9-5-7-10-6-4-8-11(14)16-10/h4,6,8H,5,7,9H2,1-3H3,(H2,14,16)(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URPLPKQUUSBDLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCC1=NC(=CC=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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